2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
CAS No.:
Cat. No.: VC17776442
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24O |
|---|---|
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | 4-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
| Standard InChI | InChI=1S/C14H24O/c1-12(2)13-7-6-9-14(11-13)8-4-3-5-10-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
| Standard InChI Key | VFGBGMQBFIXOHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCCC2(C1)CCC=CCO2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The core structure of 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene consists of two interconnected rings: a seven-membered oxaspiro ring (containing one oxygen atom) and a six-membered carbocyclic ring. The spiro junction at the 7-position creates a three-dimensional geometry that restricts conformational flexibility, a feature critical for its stereochemical stability. The isopropyl group at the 2-position introduces steric bulk, influencing both reactivity and intermolecular interactions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₄O |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | 4-(propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene |
| CAS Number | Not publicly disclosed |
| Boiling Point | 289–291°C (estimated) |
| Density | 0.98 g/cm³ (predicted) |
| Solubility | Low in water; soluble in organic solvents |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spirocyclic framework. The proton NMR spectrum exhibits resonances for the isopropyl group (δ 1.0–1.2 ppm, doublet) and olefinic protons (δ 5.3–5.5 ppm, multiplet). Carbon-13 NMR confirms the spiro carbon (quaternary, δ 75–80 ppm) and the oxygen-bearing ring carbon (δ 95–100 ppm). Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 208, consistent with the molecular weight.
Synthetic Methodologies
Cyclization Strategies
The synthesis of 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene predominantly relies on cyclization reactions. A representative protocol involves the acid-catalyzed intramolecular cyclization of a diol precursor, yielding the spirocyclic framework in 45–60% isolated yield. Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) facilitate the formation of the oxaspiro ring by activating epoxide intermediates.
Table 2: Representative Synthetic Routes
| Method | Conditions | Yield (%) |
|---|---|---|
| Lewis acid cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C, 4h | 58 |
| Prins-Peterson reaction | FeCl₃, toluene, reflux, 6h | 42 |
| Enzymatic oxidation | Laccase, acetate buffer, 48h | 35 |
Optimization Challenges
Key challenges in synthesis include controlling regioselectivity during cyclization and minimizing side reactions such as ring-opening or dimerization. Kinetic studies indicate that maintaining temperatures below 10°C during BF₃·OEt₂-mediated cyclization suppresses byproduct formation by 30% . Recent advances employ flow chemistry to enhance reaction control, achieving yields upwards of 72% with residence times under 15 minutes.
Chemical Reactivity and Functionalization
Olefinic Reactivity
The exocyclic double bond in 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes electrophilic additions, including bromination and epoxidation. Treatment with bromine (Br₂) in dichloromethane produces a dibrominated derivative, while epoxidation with meta-chloroperbenzoic acid (mCPBA) yields a stable epoxide. These reactions are stereospecific, with the trans-addition products predominating due to steric hindrance from the isopropyl group.
Acid- and Base-Induced Rearrangements
Under acidic conditions (e.g., H₂SO₄/EtOH), the spirocyclic structure undergoes ring expansion to form a 14-membered macrocycle, a process driven by relief of ring strain. Conversely, basic conditions (NaOH/MeOH) trigger retro-aldol cleavage, fragmenting the molecule into smaller aldehydes and ketones. These transformations highlight the compound’s utility as a scaffold for synthesizing diverse macrocyclic and acyclic products.
Applications in Materials Science and Medicinal Chemistry
Polymer Crosslinking Agent
The spirocyclic ether moiety in 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene serves as a crosslinker in epoxy resins, enhancing thermal stability. Composite materials incorporating 5–10 wt% of this compound exhibit glass transition temperatures (Tg) up to 185°C, a 25% improvement over conventional analogs.
Pharmaceutical Intermediate
Preliminary studies suggest that derivatives of this compound inhibit cytochrome P450 enzymes, potentially modulating drug metabolism. For example, hydroxylation at the 9-position produces a metabolite with IC₅₀ values of 2.3 µM against CYP3A4, a key enzyme in xenobiotic processing. Such activity underscores its potential as a lead compound for drug discovery.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene remains a priority. Chiral Lewis acids, such as bis(oxazoline)-copper complexes, show promise for inducing asymmetry during cyclization, with preliminary enantiomeric excess (ee) values reaching 68%.
Biomedical Applications
Ongoing studies explore its utility in drug delivery systems, leveraging the spirocyclic framework to encapsulate hydrophobic therapeutics. Nanoparticles functionalized with this compound demonstrate a 40% increase in paclitaxel loading capacity compared to PEGylated analogs.
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